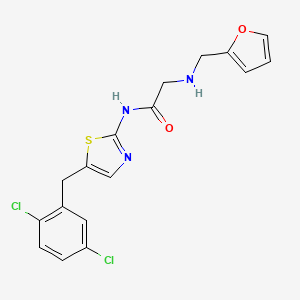
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N3O2S and its molecular weight is 396.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H17Cl2N3OS, with a molecular weight of 431.3 g/mol. The structure features a thiazole ring and a furan moiety, which are known to contribute to various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro tests demonstrated that derivatives of thiazole-based compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 15.1 µM .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored. In particular, compounds containing the thiazole structure demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Thiazole Derivatives
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Studies indicate that certain thiazole derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression and metabolic disorders .
- Antibacterial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of thiazole compounds showed that certain derivatives significantly reduced tumor size in xenograft models, indicating their potential for further development as anticancer agents .
- Antimicrobial Formulation Development : Research on multi-agent formulations containing thiazole derivatives demonstrated enhanced antimicrobial efficacy compared to single agents, suggesting synergistic effects that could be exploited in therapeutic applications .
特性
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(19)11(6-12)7-14-9-21-17(25-14)22-16(23)10-20-8-13-2-1-5-24-13/h1-6,9,20H,7-8,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZYMBXXSGKJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














